molecular formula C11H22N2O3 B3100030 (R)-叔丁基 3-(甲氧基甲基)哌嗪-1-羧酸酯 CAS No. 1359658-32-4

(R)-叔丁基 3-(甲氧基甲基)哌嗪-1-羧酸酯

货号 B3100030
CAS 编号: 1359658-32-4
分子量: 230.30
InChI 键: QBJWNCXOPXVECA-SECBINFHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“®-tert-Butyl 3-(methoxymethyl)piperazine-1-carboxylate” is a piperazine-based compound . Piperazine is a privileged structure frequently found in biologically active compounds . It’s found in many marketed drugs in the realm of antidepressants, antipsychotics, antihistamines, antifungals, antibiotics, etc . This is one of the reasons why piperazine based compounds are gaining prominence in today’s research .


Synthesis Analysis

The synthesis of piperazine-based compounds often starts with the protection of the NH group of the piperazine derivative as a Cbz-derivative . For example, the preparation of a similar compound started with the protection of the NH group of t-butyl ®-3-(hydroxymethyl)piperazine-1-carboxylate as a Cbz-derivative. The reaction of the compound with mesyl chloride, followed by treatment with NaCN, gave the protected piperazine .


Molecular Structure Analysis

The molecular structure of piperazine-based compounds is characterized using spectroscopic techniques such as XRD, FT-IR, FT-Ra, and NMR . Theoretical calculations are performed using the DFT method with the B3LYP functional and the 6–311 + + G(d,p) basis set .


Chemical Reactions Analysis

The chemical reactivity of piperazine-based compounds is often analyzed by looking at the HOMO-LUMO energy gap . For a similar compound, this value was calculated at 5.19 eV, while it was experimentally found at 4.26 eV from the UV-Vis absorption spectrum .


Physical And Chemical Properties Analysis

The physical and chemical properties of piperazine-based compounds are often analyzed using both experimental and theoretical methods . The electronic properties, nonlinear optical properties, and thermodynamic properties of the title complex were investigated .

科学研究应用

合成和结构表征

哌嗪衍生物,如叔丁基哌嗪-1-羧酸酯,因其晶体结构而被广泛研究。例如,叔丁基 4-(5-(3-氟苯基)-1,2,4-恶二唑-3-基)哌嗪-1-羧酸酯的合成涉及缩合反应,其结构通过各种光谱技术和 X 射线晶体学得到证实。该化合物由于弱的分子间相互作用和芳香族 π-π 堆积相互作用而表现出三维结构 (Sanjeevarayappa 等人,2015)。类似地,叔丁基 4-{3-[6-(4-甲氧基苯基)-2-甲基嘧啶-4-基]喹啉-2-基}哌嗪-1-羧酸酯的结构分析揭示了单元中两个独立的分子,哌嗪环采用椅式构象,并由于氢键沿特定轴形成链状结构 (Anthal 等人,2018)

生物学评估

哌嗪-1-羧酸酯的生物活性也是一个感兴趣的话题。例如,叔丁基 4-(5-(3-氟苯基)-1,2,4-恶二唑-3-基)哌嗪-1-羧酸酯化合物显示出中等的驱虫活性,但抗菌活性较差。这突出了该化合物在特定生物学应用中的潜力,尽管存在局限性 (Sanjeevarayappa 等人,2015)

安全和危害

The safety and hazards of piperazine-based compounds are often evaluated through cytotoxicity studies on human cells . For a similar compound, the results indicated that the compounds are non-toxic to human cells .

未来方向

Piperazine-based compounds have diverse applications and are gaining prominence in today’s research . They find their application in biological systems with antihistamine, anticancer, antimicrobial, and antioxidant properties . They have also been successfully used in the field of catalysis and metal organic frameworks (MOFs) . The future directions in this field could involve the synthesis and application of different piperazine derivatives and their metal complexes having diverse applications .

属性

IUPAC Name

tert-butyl (3R)-3-(methoxymethyl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-5-12-9(7-13)8-15-4/h9,12H,5-8H2,1-4H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBJWNCXOPXVECA-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN[C@H](C1)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A suspension of sodium hydride (0.10 g, 2.6 mmol, 60% in mineral oil) in THF (6.0 mL) at 0° C., was treated with a solution of tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate (0.56 g, 2.6 mmol, racemic, AstaTech) in THF (6.0 mL). After 15 min, methyl iodide (0.16 mL, 2.6 mmol) was added. The mixture was allowed to warm to RT and stir for 1.5 h. The reaction was then quenched with water, and extracted with four portions of DCM. The combined extracts were dried over sodium sulfate, decanted and concentrated. Flash chromatography using a 40 g silica gel cartridge, eluting with a gradient from 0-15% MeOH in DCM afforded the purified desired product, as the second product to elute (60 mg, 10%). 1H NMR (500 MHz, CDCl3): δ 3.90 (br s, 2H), 3.37 (dd, 1H), 3.34 (s, 3H), 3.25 (dd, 1H), 2.99-2.92 (m, 1H), 2.90-2.79 (m, 2H), 2.72 (td, 1H), 2.57 (br s, 1H), 2.15 (br s, 1H), 1.45 (s, 9H); LCMS (M+H)+: 231.2.
Quantity
0.1 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0.56 g
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
solvent
Reaction Step Two
Quantity
0.16 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-tert-Butyl 3-(methoxymethyl)piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
(R)-tert-Butyl 3-(methoxymethyl)piperazine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
(R)-tert-Butyl 3-(methoxymethyl)piperazine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
(R)-tert-Butyl 3-(methoxymethyl)piperazine-1-carboxylate
Reactant of Route 5
(R)-tert-Butyl 3-(methoxymethyl)piperazine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
(R)-tert-Butyl 3-(methoxymethyl)piperazine-1-carboxylate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。